5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-Methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 2-, 5-, and 7-positions. The 2-methyl and 5-phenyl groups contribute to steric and electronic modulation, while the 7-trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this scaffold attractive for pharmaceutical applications .
Synthesis: The compound can be synthesized via cyclization reactions starting from 3-amino-1H-pyrazole derivatives and trifluoromethyl-containing reagents. For example, Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) are widely used to introduce aryl and heteroaryl groups at the 5-position, achieving yields of 50–98% .
Applications: Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., Pim-1, PI3Kδ) and antimicrobial agents due to their structural versatility . The CF₃ group at C7 is particularly significant for enhancing binding affinity and selectivity .
Properties
IUPAC Name |
5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMOELUYHCFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds via an addition-elimination mechanism (aza-Michael type), where the NH2 group of the aminopyrazole reacts with the carbonyl group of the aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit specific kinases involved in tumor growth and proliferation. The trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents .
- Anti-inflammatory Effects
- Antiviral Properties
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Comparison with Similar Compounds
Substituent Effects at the 7-Position
The 7-CF₃ group in the target compound distinguishes it from analogues with other substituents:
- 7-Hydroxy vs. 7-CF₃ : Replacing CF₃ with a hydroxyl group (e.g., 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine) reduces antibacterial activity by 5–6-fold (MICs increase from 0.187–0.50 µg/mL to 1–2 µg/mL). The electron-withdrawing CF₃ group enhances electrophilicity, improving target interactions .
- 7-Chloro : 7-Chloro derivatives (e.g., 7-chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine) exhibit moderate bioactivity but lower metabolic stability compared to CF₃-substituted compounds .
Substituent Effects at the 5-Position
- Phenyl vs.
- 4-Tolyl vs.
Substituent Effects at the 2-Position
Key Findings :
- Antibacterial Activity : The 7-CF₃ group synergizes with 5-aryl substituents to enhance antibacterial potency. For example, the target compound’s 5-phenyl group provides π-π stacking with bacterial enzyme active sites .
- Kinase Inhibition: 3-Aryl substitutions (e.g., 3-naphthalen-2-yl) in 5-amino-7-CF₃ derivatives improve Pim-1 binding via hydrophobic interactions .
- Antimycobacterial Activity: Electron-withdrawing groups (e.g., 4-NO₂) at C5 enhance activity against M.
Physicochemical and Optical Properties
Biological Activity
5-Methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms, and potential applications based on various studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that enhances its biological interactions. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The primary mechanism of action of this compound involves its role as a selective antagonist of estrogen receptor beta (ERβ). This interaction has been shown to inhibit cell proliferation in ovarian cancer cell lines, suggesting its potential as an anticancer agent. The compound may inhibit specific enzymes by binding to their active sites, leading to the suppression of tumor growth.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth in ovarian cancer cells; potential for broader anticancer applications. |
| Enzyme Inhibition | Acts as an enzyme inhibitor in various biological pathways. |
| Antimicrobial | Exhibits activity against certain bacteria and fungi. |
| Anti-inflammatory | Shows potential in reducing inflammation through enzyme inhibition. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound significantly enhances cell growth inhibition in ovarian cancer cell lines when compared to controls. The compound exhibited IC50 values indicative of potent anticancer properties.
- Enzyme Inhibition : Research indicated that this compound effectively inhibits specific kinases associated with cancer progression. For example, it has been shown to inhibit the EGFR L858R/T790M mutant kinase with IC50 values comparable to existing therapeutic agents .
- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating notable efficacy against both Gram-positive and Gram-negative bacteria, which suggests potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : In vivo studies revealed that the compound exhibits significant anti-inflammatory properties, outperforming traditional anti-inflammatory drugs like indomethacin in certain models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other pyrazolo derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Different substitution patterns | Anticancer and antimicrobial activities |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Enhanced enzyme inhibition potential | Selective cytotoxicity against cancer cells |
Q & A
Q. What are the common synthetic routes for 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation reactions. For example, 5-amino-3-arylpyrazoles can react with ethyl 2,4-dioxopentanoate under reflux in ethanol, yielding isomers that require chromatographic separation (petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane) for purification . Alternative routes involve halogenation (e.g., using PCl₃ in dioxane) to introduce substituents like chlorine at position 7, followed by neutralization and extraction steps . Optimized protocols often use PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent in 1,4-dioxane under inert atmospheres to achieve yields >90% .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR/IR/MS : Consistent ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) and molecular ion peaks (e.g., m/z 278.24 for C₁₃H₉F₃N₄) verify purity and substituent positions .
- X-ray crystallography : Single-crystal studies reveal planar fused pyrazole-pyrimidine rings (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) that stabilize the lattice .
Advanced Research Questions
Q. What biological activities have been reported for derivatives of this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity:
- Enzyme inhibition : Trifluoromethyl-substituted analogs act as COX-2 inhibitors (IC₅₀ < 1 µM) and HMG-CoA reductase antagonists, with the trifluoromethyl group enhancing binding affinity to hydrophobic enzyme pockets .
- Anticancer potential : N-Alkylated derivatives (e.g., dimethylaminoethyl substituents) show cytotoxicity against cancer cell lines (e.g., IC₅₀ ~10 µM in breast cancer models) via kinase inhibition and apoptosis induction .
- Receptor modulation : Derivatives function as CRF1 antagonists (Kᵢ ~50 nM) and benzodiazepine receptor ligands, attributed to electron-withdrawing groups improving membrane permeability .
Q. How can reaction conditions be optimized for higher yields in its synthesis?
Key optimization strategies include:
- Catalyst/solvent selection : PyBroP in 1,4-dioxane enhances coupling efficiency for 5-arylated derivatives, achieving 93% yield under inert atmospheres .
- Temperature control : Reflux in ethanol (70–80°C) minimizes side products during cyclization, while lower temperatures (20°C) prevent decomposition in halogenation steps .
- Purification : Silica gel chromatography (8:2 petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂ mixtures) remove isomers and unreacted starting materials .
Q. What crystallographic data are available, and how do they inform molecular interactions?
Single-crystal X-ray data (e.g., monoclinic P2₁/c space group, a=9.08 Å, b=9.06 Å, c=27.26 Å, β=99.46°) reveal:
- Planarity : Fused pyrazole-pyrimidine rings exhibit minimal deviation (≤0.004 Å), promoting π-π interactions critical for solid-state stability .
- Substituent effects : The trifluoromethyl group adopts a perpendicular orientation, reducing steric clashes and enabling hydrophobic interactions in protein binding .
Q. How to resolve discrepancies in spectroscopic data between different synthetic batches?
Contradictions in NMR or MS data often arise from:
- Isomeric impurities : Use HPLC (C18 column, acetonitrile/water gradient) to separate isomers (e.g., 5- vs. 7-substituted derivatives) .
- Solvent artifacts : Ensure complete solvent removal (vacuum drying) to avoid residual peaks (e.g., dioxane at δ 3.7 ppm in ¹H NMR) .
- Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles (e.g., C8–N1–N2–C18 = -178.4°) to confirm substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
